
3-(4-Phenoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-Phenoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one” is a complex organic molecule that contains a quinazolinone core, which is a type of heterocyclic compound . The molecule also contains a phenoxyphenyl group and a sulfanyl group. Quinazolinones and their derivatives are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazolinone core, a phenoxyphenyl group, and a sulfanyl group. The exact structure would need to be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present in the molecule. For example, the sulfanyl group might be susceptible to oxidation, and the quinazolinone core might undergo various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties might include a high melting point and boiling point due to the presence of the aromatic rings .Scientific Research Applications
- Pyrazolines, including Compound X, have demonstrated antibacterial properties in various studies . These compounds inhibit bacterial growth and may be useful in developing novel antibiotics.
- Compound X could be explored as an antifungal agent. Pyrazolines have shown promise against fungal infections, and further research could elucidate its efficacy .
- Pyrazolines often exhibit anti-inflammatory effects. Compound X might modulate inflammatory pathways, making it relevant for conditions like arthritis or inflammatory disorders .
- Oxidative stress contributes to various diseases. Compound X’s antioxidant potential could protect cells from free radical damage and reduce oxidative injury .
- Compound X’s effects on acetylcholinesterase (AchE) activity in the brain are crucial. AchE plays a vital role in nerve impulse transmission, and any alteration could impact behavior and survival .
Antibacterial Activity
Antifungal Potential
Anti-Inflammatory Properties
Antioxidant Activity
Neurotoxicity Assessment
Future Directions
The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action. Further studies could also explore modifications to the quinazolinone core or the other functional groups to enhance its properties .
Mechanism of Action
Target of Action
Similar compounds such as tolebrutinib and Ibrutinib are known to target Bruton’s tyrosine kinase (BTK), a key enzyme in B cell antigen receptor signaling pathways. BTK plays a crucial role in B cell maturation and is involved in the pathogenesis of several B cell malignancies .
Mode of Action
This inhibits B cell proliferation and survival, as well as cell migration and substrate adhesion .
Biochemical Pathways
Btk inhibitors like ibrutinib affect the b cell receptor signaling pathway, which is implicated in the pathogenesis of several b cell malignancies .
Pharmacokinetics
Ibrutinib is characterized by high selectivity for BTK and high potency .
Result of Action
Btk inhibitors like ibrutinib have been shown to inhibit b cell proliferation and survival, as well as cell migration and substrate adhesion .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds may be influenced by factors such as ph, temperature, and the presence of other substances .
properties
IUPAC Name |
3-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S/c23-19-17-8-4-5-9-18(17)21-20(25)22(19)14-10-12-16(13-11-14)24-15-6-2-1-3-7-15/h1-13H,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCNDAPWOKIBLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-3-(1,3-benzodioxol-5-yl)-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]acrylamide](/img/structure/B2744120.png)
![[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2744121.png)
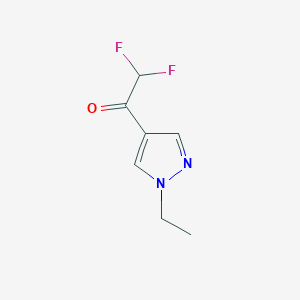
![6-[1-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/structure/B2744124.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2744125.png)
![(2Z,4Z)-2-cyano-4-methyl-5-phenyl-N-[2-(trifluoromethyl)phenyl]penta-2,4-dienamide](/img/structure/B2744126.png)

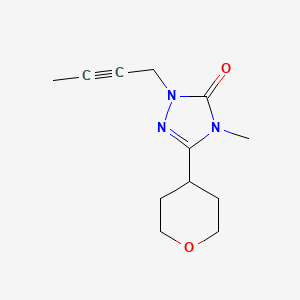
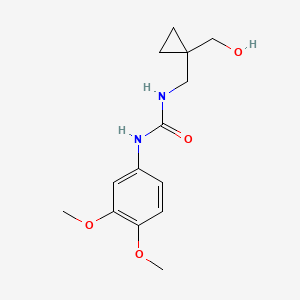
![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2744136.png)
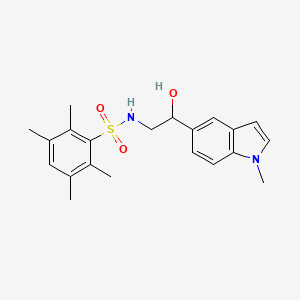
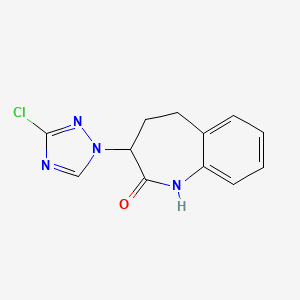
![2-({2'-Oxo-[1,3'-bipiperidine]-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2744140.png)
![(5-Fluoropyridin-3-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2744141.png)